molecular formula C11H12F2O3 B1446195 Ethyl 4-ethoxy-2,5-difluorobenzoate CAS No. 1823562-23-7

Ethyl 4-ethoxy-2,5-difluorobenzoate

Cat. No. B1446195
CAS RN: 1823562-23-7
M. Wt: 230.21 g/mol
InChI Key: RVWADNZJDDJOEQ-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2,5-difluorobenzoate is a chemical compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for Ethyl 4-ethoxy-2,5-difluorobenzoate is 1S/C11H12F2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 4-ethoxy-2,5-difluorobenzoate is a solid substance at ambient temperature . Its molecular weight is 230.21 .

Scientific Research Applications

Pharmacology

In pharmacology, Ethyl 4-ethoxy-2,5-difluorobenzoate is utilized as a precursor in the synthesis of complex molecules. Its role is pivotal in the development of new drugs, especially where the introduction of fluorine atoms is necessary to enhance the biological activity and metabolic stability of pharmaceutical compounds .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its benzoate ester group is a good leaving group in nucleophilic substitution reactions, which is useful for modifying the compound’s structure to create new chemical entities. Additionally, the ethoxy group can be manipulated to introduce additional functional groups that are significant in synthetic chemistry .

Material Science

In material science, Ethyl 4-ethoxy-2,5-difluorobenzoate can be involved in the synthesis of polymers and coatings. The presence of fluorine atoms could potentially impart properties like resistance to solvents and chemicals, making it valuable for creating specialized materials .

Analytical Chemistry

Analytical chemists may use Ethyl 4-ethoxy-2,5-difluorobenzoate as a standard or reference compound when calibrating instruments such as mass spectrometers or HPLC systems. Its well-defined structure and properties make it suitable for method development and validation processes .

Biochemistry

In biochemistry, this compound could be used in the study of enzyme-catalyzed reactions where its ester group might act as a substrate or inhibitor. Research in this area could lead to a better understanding of biochemical pathways and the development of new biochemical assays .

Environmental Science

Ethyl 4-ethoxy-2,5-difluorobenzoate: may be studied for its environmental impact, particularly in terms of its biodegradability and potential to bioaccumulate. Understanding its behavior in the environment is crucial for assessing the ecological risks associated with its use and disposal .

Mechanism of Action

The mechanism of action of Ethyl 4-ethoxy-2,5-difluorobenzoate is not clear as it’s not a drug or a biologically active compound. Its effects would depend on its specific applications in various fields of science and industry.

Safety and Hazards

The safety information for Ethyl 4-ethoxy-2,5-difluorobenzoate includes several hazard statements: H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include P280;P301+P312, suggesting that protective gloves/eye protection/face protection should be worn, and if swallowed, call a poison center or doctor if you feel unwell .

properties

IUPAC Name

ethyl 4-ethoxy-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWADNZJDDJOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-ethoxy-2,5-difluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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